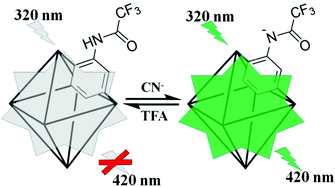Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
New Journal of Chemistry Pub Date: 2021-09-30 DOI: 10.1039/D1NJ04278E
Abstract
A new metal–organic-framework (MOF) called UiO-66-NH-COCF3 was prepared using a trifluoroacetamido-functionalized terephthalic acid ligand. Powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, thermogravimetric analysis (TGA) and a Brunauer Emmett–Teller (BET) experiment were carried out to investigate the phase purity, functionality, thermal stability and surface area, respectively, of the newly synthesized MOF material. The solvent-free MOF material (1′) was obtained by stirring the as-synthesized material in methanol for 24 h and then heated at 100 °C in vacuum. A systematic fluorescence study of 1′ showed an ultrafast, highly selective turn-on response towards the lethal cyanide (CN−) ion. A 300-fold increment in fluorescence intensity was observed, which has not previously been reported for any probe for cyanide sensing. To check the selectivity of 1′ towards CN− over other interfering anions, fluorescence sensing experiments were performed with 1′ in the presence of a wide range of anions, none of which caused significant interference. The detection time for the probe 1′ towards CN− was only 1 min, with a very low limit of detection (LOD) (0.28 μM). A fluorescence study was carried out in different pH media to check its usefulness towards the sensing of CN− in a wide pH range. Naked-eye detection of CN− was achieved by a paper strip coated with MOF material, which showed promise for more realistic applications. The reversibility of the CN− sensor was demonstrated using trifluoroacetic acid as the proton source. Furthermore, we could utilize the probe to detect CN− in food and real water samples.


Recommended Literature
- [1] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [2] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [3] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [4] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†
- [5] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method
- [6] Synthesis of AB block and A2B2 and A3B3 miktoarm star-shaped copolymers using ω-end-functionalized poly(methyl methacrylate) with a hydroxyl group prepared by organocatalyzed group transfer polymerization†
- [7] Contents list
- [8] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [9] Cyclam-based dendrimers as ligands for lanthanide ions†
- [10] Salt modified starch: sustainable, recyclable plastics

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 14419-78-4









